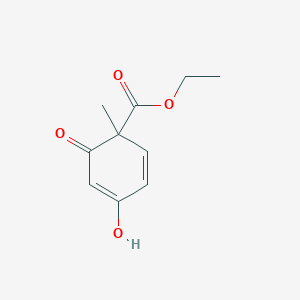

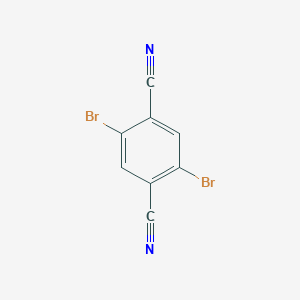

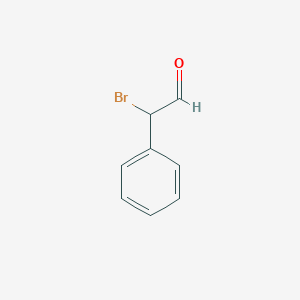

![molecular formula C8H6N4 B169581 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile CAS No. 118521-81-6](/img/structure/B169581.png)

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile” is a compound that belongs to the class of azoles, which are heterocyclic compounds . Azoles, particularly those with a triazole ring, have been found to be biologically active and constitute a large group of antifungal drugs . The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Triazole Derivatives : Research has explored the synthesis of triazole derivatives, which are promising for evaluating antiproliferative properties and studying new ring annulation paths. The optimal condition for forming high-yield targets involves the use of triethylamine systems in DMF solution (Pokhodylo & Obushak, 2022).

Copper (II) Complexes : The first structural determination of a copper (II) complex containing a related ligand shows square planar metal coordination geometry. This research contributes to understanding the complex formation and potential applications in catalysis and material science (Kostakis et al., 2012).

Luminescent Properties and Antibacterial Effects

- Coordination Compounds with Luminescent Properties : Studies on cadmium(II) and silver(I) coordination compounds with bis(benzo-1,2,3-triazolyl)alkanes reveal diverse structural forms and luminescent properties. These compounds demonstrated bactericidal effects against various bacteria, suggesting applications in antimicrobial treatments (Marchenko et al., 2020).

Antimicrobial Activities

- Novel Antimicrobial Agents : The synthesis and evaluation of tetrazolomethylbenzo[d][1,2,3]triazole derivatives as antimicrobial agents showcase the potential of these compounds in developing new antibacterial and antifungal treatments. This research highlights the structural diversity and bioactivity of benzotriazole derivatives against pathogenic strains (Ali, Amr, & Mostafa, 2014).

Wirkmechanismus

Target of Action

The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile are oxidoreductase proteins . These proteins play a crucial role in various biochemical reactions, including the reduction of oxygen and the oxidation of substrates, which are essential for cellular metabolism .

Mode of Action

This compound interacts with its targets by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in significant changes in the protein’s function, leading to its antimicrobial activity .

Biochemical Pathways

The compound affects the oxidoreductase pathways . These pathways are involved in a wide range of biological processes, including cellular respiration, detoxification, and biosynthesis of various biomolecules . The downstream effects of these pathways can influence the overall metabolic activity of the cell .

Pharmacokinetics

Its molecular properties, such as amolar mass of 158.16 and a boiling point of 349.3±44.0 °C , suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include significant antibacterial and antifungal activity . This is likely due to the compound’s interaction with oxidoreductase proteins, disrupting their function and thereby inhibiting the growth of bacteria and fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability . Furthermore, the compound’s action can be influenced by pH stimuli or the presence of metal cations .

Eigenschaften

IUPAC Name |

2-(benzotriazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFQELVCIAQWTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)